3-phenyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)propanamide
Overview
Description
3-phenyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)propanamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenyl group, an imidazo[2,1-b][1,3]thiazole ring, and a propanamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
3-phenyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-phenyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)propanamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure and often exhibit similar biological activities.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse pharmacological properties.
Thiazole derivatives: These compounds also contain a thiazole ring and are used in various therapeutic applications.
Uniqueness
3-phenyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-phenyl-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-19(12-11-16-7-3-1-4-8-16)22-15-18-20(17-9-5-2-6-10-17)23-21-24(18)13-14-26-21/h1-10H,11-15H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUKTXJFDORSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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